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3-Iodo-6-methoxy-7-methyl-1H-indazole

Cat. No.: B3219003
CAS No.: 1190314-50-1
M. Wt: 288.08 g/mol
InChI Key: BCDXQRCWFZHBDB-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Contemporary Chemical Research

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in the fields of medicinal and organic chemistry. bldpharm.comnih.gov Though rarely found in nature, the synthetic derivatives of indazole have garnered immense interest due to their vast chemical diversity and significant biological activities. nih.govaaronchem.com

The indazole nucleus is widely regarded as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The unique structural and electronic properties of the indazole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile template for drug design. google.com This versatility has led to the development of numerous indazole-containing compounds that have entered clinical trials or are available as commercial drugs. google.com

The 3-iodo-substituted indazoles are particularly valuable in organic synthesis. The iodine atom at the C-3 position serves as a versatile synthetic "handle," enabling a wide range of cross-coupling reactions, such as the Suzuki and Heck reactions. google.com This allows for the straightforward introduction of various functional groups and the construction of complex molecular architectures, making 3-iodoindazoles key intermediates in the synthesis of targeted therapeutic agents. google.comchemimpex.com

The pharmacological significance of indazole derivatives is extensive and well-documented. These compounds have been shown to exhibit a broad spectrum of biological activities, positioning them as crucial candidates in the search for new drugs. nih.gov Key therapeutic areas where indazole derivatives have shown promise include:

Anticancer Activity: Many indazole derivatives function as kinase inhibitors, targeting enzymes like VEGF-R, FGF-R, and cyclin-dependent kinases (CDKs) that are critical for cancer cell proliferation and angiogenesis (the formation of new blood vessels). nih.govgoogle.com Axitinib (B1684631), a potent tyrosine kinase inhibitor used for renal cell carcinoma, features a 6-iodo-1H-indazole core in its synthetic pathway. patsnap.comchemicalbook.com

Anti-inflammatory Effects: Certain indazoles have demonstrated significant anti-inflammatory properties.

Neurological Disorders: The indazole scaffold is present in compounds developed for neurological conditions. For instance, a derivative containing a 7-methyl-1H-indazole moiety has been investigated as a potent CGRP receptor antagonist for the treatment of migraine. nih.gov

Antimicrobial and Antiparasitic Activity: Researchers have also explored indazoles for their potential as antibacterial, antifungal, and antileishmanial agents. nih.gov

The diverse bioactivity of indazoles underscores the importance of synthesizing and evaluating new derivatives to explore novel therapeutic avenues. nih.gov

Rationale for Investigating 3-Iodo-6-methoxy-7-methyl-1H-indazole within Substituted Indazole Frameworks

Although direct research on this compound is limited, the rationale for its scientific investigation can be logically deduced from the individual contributions of its substituents to the indazole framework:

3-Iodo Group: As previously mentioned, the iodine at the C-3 position is a key functional group for synthetic elaboration. It allows chemists to readily perform palladium-catalyzed cross-coupling reactions to build more complex molecules, making this compound a valuable building block. google.comresearchgate.net

6-Methoxy Group: The methoxy (B1213986) group (-OCH₃) at the C-6 position is an electron-donating group. Its presence can influence the electronic properties of the indazole ring system, potentially affecting the compound's binding affinity to biological targets and its metabolic stability. Several bioactive indazoles feature methoxy substituents. acs.orgnih.gov

7-Methyl Group: The methyl group (-CH₃) at the C-7 position can impact the molecule's steric profile and lipophilicity. This can fine-tune how the molecule fits into a receptor's binding pocket and its ability to cross cell membranes. The presence of a 7-methyl group in a known CGRP antagonist highlights the potential utility of this specific substitution pattern in drug discovery. nih.gov

The combination of these three substituents on the indazole scaffold creates a unique chemical entity that is primed for further synthetic modification and biological evaluation.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objective of academic or industrial research involving this compound would likely be its use as a key intermediate in the synthesis of novel, biologically active compounds. The scope of such an inquiry would encompass several areas:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound itself.

Library Synthesis: Utilizing the 3-iodo group to create a library of diverse derivatives through various cross-coupling reactions. This would involve introducing a wide range of different chemical groups at this position to explore the structure-activity relationship (SAR).

Biological Screening: Screening the synthesized library of compounds against various biological targets, such as protein kinases, G-protein coupled receptors (like the CGRP receptor), or enzymes implicated in inflammatory or infectious diseases.

Physicochemical Profiling: Characterizing the compound and its derivatives in terms of solubility, stability, and other properties crucial for drug development.

The ultimate goal would be to identify new lead compounds with potential therapeutic applications, leveraging the unique substitution pattern of the this compound core.

Data on Related Indazole Compounds

To provide context, the following table details information on structurally related indazole derivatives found in the literature.

Compound NameCAS NumberMolecular FormulaKey Research Application/Note
3-Iodo-6-methoxy-1H-indazole936138-17-9C₈H₇IN₂OA building block for chemical synthesis. bldpharm.comaaronchem.com
3-Iodo-7-methoxy-1H-indazole351210-07-6C₈H₇IN₂OA building block for chemical synthesis. bldpharm.combldpharm.com
3-Iodo-6-methyl-indazole885271-75-0C₈H₇IN₂Intermediate for synthesizing pharmaceuticals for neurological disorders. chemimpex.com
3-Iodo-6-methyl-5-nitro-1H-indazole1000343-55-4C₈H₆IN₃O₂Intermediate with potential in kinase inhibition.
6-Iodo-1H-indazole261953-36-0C₇H₅IN₂Key intermediate in the synthesis of Axitinib. patsnap.comchemicalbook.com
BMS-742413N/AC₃₈H₄₄N₆O₄A CGRP antagonist for migraine containing a 7-methyl-1H-indazole moiety. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IN2O B3219003 3-Iodo-6-methoxy-7-methyl-1H-indazole CAS No. 1190314-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methoxy-7-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-5-7(13-2)4-3-6-8(5)11-12-9(6)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDXQRCWFZHBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(NN=C12)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285278
Record name 3-Iodo-6-methoxy-7-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-50-1
Record name 3-Iodo-6-methoxy-7-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methoxy-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Transformations of 3 Iodo 6 Methoxy 7 Methyl 1h Indazole

Historical and Contemporary Approaches to 1H-Indazole Core Synthesis Relevant to Substituted Indazole Precursors

The construction of the 1H-indazole skeleton is a foundational aspect of synthesizing derivatives like 3-Iodo-6-methoxy-7-methyl-1H-indazole. Over the years, synthetic strategies have evolved from classical cyclization reactions to modern transition-metal-catalyzed methods, offering diverse pathways to access substituted indazole precursors.

Cyclization Reactions for the Construction of the Indazole Nucleus

Cyclization reactions are the most common strategies for assembling the bicyclic indazole system. These methods typically involve the formation of the crucial N-N bond and subsequent ring closure.

Historically, methods such as the Jacobson synthesis, which involves the cyclization of N-nitroso-o-toluidines, have been employed. A widely utilized approach involves the intramolecular cyclization of o-haloaryl or o-nitroaryl hydrazones. For instance, the treatment of arylhydrazones derived from 2-fluoro-5-nitroacetophenone with a base can induce a nucleophilic aromatic substitution (SNAr) to close the ring. nih.gov Similarly, copper-catalyzed Ullmann-type reactions have been developed for the intramolecular cyclization of hydrazones formed from o-haloaryl aldehydes or ketones. acs.orgresearchgate.net

More contemporary methods often leverage transition-metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to the 1H-indazole core. nih.gov Another powerful modern technique is the [3+2] annulation approach, where arynes react with hydrazones or in situ generated diazo compounds to construct the indazole skeleton. nih.govorganic-chemistry.orgacs.org This method is particularly versatile for creating various substitution patterns.

Cyclization Strategy Typical Precursors Key Reagents/Catalysts Reference
SNAr Ring ClosureArylhydrazones of o-haloaryl ketonesBase (e.g., K₂CO₃) nih.gov
Ullmann-Type ReactionHydrazones of o-haloaryl aldehydesCopper catalyst, Base acs.orgresearchgate.net
Intramolecular C-H AminationDiaryl or tert-butyl aryl ketone hydrazonesIodine, KI, NaOAc nih.gov
[3+2] AnnulationArynes and N-tosylhydrazonesCsF or KF nih.govorganic-chemistry.org
Rh/Cu-Catalyzed C-H ActivationImidate esters and nitrosobenzenesRh(III)/Cu(II) catalysts nih.gov

Functionalization Strategies for Indazole Rings

Once the indazole nucleus is formed, its further decoration is achieved through various functionalization reactions. These strategies are critical for introducing the specific substituents found in the target molecule. Halogenation, particularly at the C-3 position, is a key transformation as the resulting halo-indazoles are versatile intermediates for cross-coupling reactions. acs.org

Modern organic synthesis has introduced powerful C-H activation and functionalization techniques. nih.gov These methods allow for the direct introduction of substituents onto the indazole ring without the need for pre-functionalized starting materials, offering a more atom-economical approach. Transition metals like palladium are often employed to catalyze the direct arylation, alkylation, or alkenylation of the indazole core, primarily at the C-3 position. For instance, palladium-catalyzed C-H arylation can be used to install aryl groups, while radical alkylation methods have been developed for introducing alkyl chains. acs.org

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires a multi-step approach, beginning with the construction of a suitably substituted indazole precursor, followed by a regioselective iodination.

A plausible synthetic route commences with the synthesis of the 6-methoxy-7-methyl-1H-indazole precursor. This can be achieved through the cyclization of a corresponding hydrazine (B178648) derivative. A common strategy involves starting from a substituted aniline, such as 2,6-dimethyl-3-methoxyaniline. Diazotization followed by reduction would yield the corresponding hydrazine, which can then be cyclized. A more direct approach could involve the reaction of a substituted benzaldehyde, like 2-amino-4-methoxy-3-methylbenzaldehyde, with hydrazine, leading to the formation of the indazole ring via condensation and subsequent cyclization.

With the 6-methoxy-7-methyl-1H-indazole precursor in hand, the final step is the introduction of an iodine atom at the C-3 position. This is accomplished through a regioselective iodination reaction.

Regioselective Iodination at the C-3 Position of Indazole Derivatives

The C-3 position of the 1H-indazole ring is the most nucleophilic carbon and is thus highly susceptible to electrophilic substitution. This inherent reactivity allows for the highly regioselective introduction of halogens, such as iodine, at this position. acs.org The reaction is typically carried out on the unprotected 1H-indazole, as the N-H proton is acidic and can be removed under basic conditions, facilitating the electrophilic attack at C-3.

The direct iodination of 1H-indazoles using molecular iodine (I₂) typically proceeds under basic conditions. The mechanism is believed to involve an electrophilic aromatic substitution pathway. The base, commonly potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), deprotonates the indazole, likely at the N-1 position, to form the indazolide anion. This anion enhances the nucleophilicity of the heterocyclic ring system. The C-3 carbon anion, a resonance contributor, then attacks the electrophilic iodine source (I₂). Subsequent protonation during aqueous workup yields the 3-iodo-1H-indazole product. This base-mediated pathway ensures high regioselectivity for the C-3 position.

A variety of iodinating reagents and conditions have been successfully employed for the C-3 iodination of indazoles. The choice of reagent can depend on the substrate's reactivity and the desired reaction conditions.

Molecular Iodine (I₂): The most common method involves the use of elemental iodine in the presence of a base. acs.org This approach is robust and provides high yields of the 3-iodo product. A patent for preparing related indazole compounds describes the functionalization of a 6-nitroindazole at the C-3 position by reacting it with iodine and potassium carbonate in DMF. A similar procedure using iodine and potassium hydroxide in DMF is also widely reported for the synthesis of 3-iodo-1H-indazole.

N-Iodosuccinimide (NIS): NIS is another effective electrophilic iodinating agent used for this transformation. It is often considered a milder alternative to I₂ and can be used under neutral or slightly basic conditions. A documented synthesis of 3-iodo-6-methyl-1H-indazole specifically employs NIS in DMF at room temperature, affording the product in high yield.

The following table summarizes common conditions for the C-3 iodination of indazole derivatives.

Iodinating Reagent Base Solvent Typical Conditions Reference
Iodine (I₂)KOHDMFRoom Temperature, 1-2 h
Iodine (I₂)K₂CO₃DMFRoom Temperature
N-Iodosuccinimide (NIS)NoneDMF25 °C, 1 h
Iodine (I₂)NaOHDioxaneNot specified acs.org

Strategic Introduction of Methoxy (B1213986) and Methyl Substituents at C-6 and C-7 Positions

The synthesis of the this compound scaffold relies on a carefully planned strategy to install the requisite functional groups on the bicyclic system. The placement of the methoxy group at the C-6 position and the methyl group at the C-7 position is typically achieved prior to the formation of the indazole ring itself. This precursor-based approach is generally favored over post-cyclization functionalization due to the challenges associated with regioselective C-H activation on the indazole core, especially at the C-6 and C-7 positions which are less activated compared to the C-3 position.

Precursor-Based Functionalization and Post-Cyclization Methods

Precursor-Based Functionalization

The most common and regiochemically precise method for synthesizing 6-methoxy-7-methyl-1H-indazole derivatives involves starting with an appropriately substituted aniline precursor. The synthesis begins with a commercially available or readily prepared benzene (B151609) derivative that already contains the methyl and methoxy groups in the desired 1,2,3-relationship. A plausible precursor is 2-methyl-3-methoxyaniline.

From this precursor, the indazole ring can be constructed through several established methods, most notably via diazotization followed by reductive cyclization. For instance, the transformation of an o-toluidine derivative bearing a nitro group is a classic route. The general sequence involves the diazotization of the aniline, which then undergoes intramolecular cyclization. Reductive cyclization of o-nitrobenzylidene derivatives or related compounds is another effective strategy for forming the indazole core. thieme-connect.deresearchgate.net

Once the 6-methoxy-7-methyl-1H-indazole core is formed, the final step is the introduction of the iodine atom at the C-3 position. This is an electrophilic substitution reaction, and the C-3 position of the 1H-indazole is highly susceptible to such reactions. The iodination is typically achieved with high regioselectivity using reagents like N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base. chemicalbook.comguidechem.com

Post-Cyclization Methods

While less common for this specific substitution pattern, post-cyclization methods would involve functionalizing a pre-existing indazole ring. Introducing a methyl group and a methoxy group onto an indazole core at the C-7 and C-6 positions, respectively, through sequential C-H functionalization would be challenging due to a lack of inherent regioselectivity. Such transformations would likely require complex, multi-step procedures involving directing groups to achieve the desired outcome and are therefore synthetically less efficient than precursor-based strategies.

Optimization of Reaction Parameters for Yield and Selectivity

For the cyclization step, parameters such as the choice of catalyst, solvent, temperature, and reaction time are critical. For example, in palladium-catalyzed intramolecular C-H amination reactions to form indazoles, the ligand, base, and palladium source can significantly influence the reaction yield and rate. nih.gov

The C-3 iodination step is often high-yielding but can be optimized to ensure complete conversion and minimize side products. Key parameters include the choice of iodinating agent, solvent, and temperature. N-iodosuccinimide (NIS) is often preferred over molecular iodine as it can provide cleaner reactions and easier workup. The reaction is typically run at or below room temperature to control selectivity and prevent potential side reactions, such as N-iodination.

Table 1: Illustrative Optimization of C-3 Iodination of 6-methoxy-7-methyl-1H-indazole

EntryIodinating Agent (Equivalents)BaseSolventTemperature (°C)Time (h)Yield (%)
1I₂ (1.2)KOHDMF25475
2I₂ (1.2)K₂CO₃DMF25472
3NIS (1.1)NoneCH₂Cl₂0288
4NIS (1.5)NoneDMF25193
5NIS (1.5)NoneAcetonitrile25191

Note: This table is illustrative, based on typical conditions for indazole iodination found in the literature. chemicalbook.com

Chemo-transformations and Derivatization Strategies Utilizing this compound

The synthetic utility of this compound lies in its capacity to serve as a versatile building block for more complex molecules. The iodine atom at the C-3 position is the primary reactive handle for a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions. researchgate.net

Cross-Coupling Reactions at the C-3 Position (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

The electron-rich nature of the indazole ring and the presence of the C-I bond make the molecule an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For many of these reactions, protection of the N-1 position (e.g., with a Boc or tosyl group) can be advantageous to prevent competing N-arylation or other side reactions, though conditions for coupling unprotected indazoles have also been developed. researchgate.netresearchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C-3 position of the indazole and a variety of aryl or vinyl groups using an organoboron reagent (boronic acid or ester). The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.comtcichemicals.com It is a robust and widely used method for generating 3-arylindazole derivatives. researchgate.netnih.gov

Sonogashira Coupling: This reaction is used to couple the 3-iodoindazole with a terminal alkyne, creating a 3-alkynylindazole derivative. researchgate.net The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. researchgate.netthieme-connect.de This method is highly efficient for introducing sp-hybridized carbon substituents.

Heck Coupling: The Heck reaction facilitates the coupling of the 3-iodoindazole with an alkene to form a 3-alkenylindazole. researchgate.net The reaction requires a palladium catalyst, a base, and often a phosphine ligand. N-H protection is often necessary to achieve good yields for C-3 functionalization. researchgate.netgoogle.com

Stille Coupling: Although less common than the Suzuki-Miyaura reaction, the Stille coupling provides an alternative route for C-C bond formation using organostannane reagents. It is compatible with a wide range of functional groups and is effective for coupling aryl iodides.

Table 2: Summary of Cross-Coupling Reactions at the C-3 Position of 3-Iodoindazoles

Reaction NameCoupling PartnerCatalyst/ReagentsBond FormedProduct Type
Suzuki-Miyaura R-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)C(sp²)-C(sp²)3-Aryl/Vinyl-indazole
Sonogashira R-C≡CHPd(0)/Cu(I) catalyst (e.g., PdCl₂(PPh₃)₂/CuI), Base (e.g., Et₃N)C(sp²)-C(sp)3-Alkynyl-indazole
Heck Alkene (H₂C=CHR)Pd(0) catalyst (e.g., Pd(OAc)₂), Base, Ligand (e.g., PPh₃)C(sp²)-C(sp²)3-Alkenyl-indazole
Stille R-Sn(Bu)₃Pd(0) catalyst (e.g., Pd(PPh₃)₄)C(sp²)-C(sp²)3-Aryl/Vinyl-indazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions at the C-3 position of this compound are generally not a feasible transformation pathway. The SNAr mechanism requires two key features on the aromatic ring: a good leaving group and the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comrsc.org

The this compound scaffold does not meet these criteria.

Electronic Properties: The indazole ring system is inherently electron-rich, and it is further activated by the electron-donating methoxy group at C-6. There are no strong electron-withdrawing groups (like -NO₂ or -CN) to stabilize the negative charge of the intermediate Meisenheimer complex that forms during an SNAr reaction.

Leaving Group Ability: Among the halogens, iodide is the poorest leaving group in SNAr reactions, with the reactivity trend being F > Cl > Br > I. youtube.com The reaction rate is related to the electronegativity of the halogen and its ability to activate the ring towards nucleophilic attack, rather than its leaving group ability in the traditional sense.

Consequently, attempts to displace the C-3 iodine with nucleophiles via an SNAr mechanism would be unsuccessful. The reactivity of the C-3 iodo group is dominated by its participation in reactions involving oxidative addition to transition metals, as seen in cross-coupling chemistry.

Diversification of Substituents at Methoxy and Methyl Sites

Beyond the versatile C-3 position, the substituents at C-6 and C-7 offer further opportunities for derivatization.

Modification of the C-6 Methoxy Group: The aryl methyl ether at the C-6 position can be cleaved to reveal a 6-hydroxy-1H-indazole. This transformation is typically accomplished using strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). The resulting phenol is a versatile handle for subsequent reactions, including O-alkylation with various alkyl halides to introduce new ether functionalities, or conversion to a triflate for use in further cross-coupling reactions.

Functionalization of the C-7 Methyl Group: The methyl group at C-7 is at a benzylic position, making it susceptible to radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can produce the 7-(bromomethyl) derivative. researchgate.net This brominated intermediate is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, cyanides) to install diverse functional groups at the C-7 position.

Based on a comprehensive search of available scientific literature, there are no specific examples detailing the use of This compound as a building block for the synthesis of advanced indazole-based heterocyclic systems.

While the C-3 iodine atom on the indazole ring makes it a prime candidate for various palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations—no published research articles, patents, or chemical databases provide explicit reaction schemes, detailed findings, or data tables for this particular substituted indazole.

The existing literature extensively covers such chemo-transformations for other analogous indazole compounds. For instance, studies on 3-iodo-1H-indazole, 3-iodo-5-methoxy-1H-indazole, and various bromo-indazoles demonstrate their successful application in constructing complex C-C and C-N bonds to form more elaborate heterocyclic structures. These reactions are fundamental in medicinal chemistry for creating libraries of novel compounds.

However, due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the reviewed sources, it is not possible to generate the requested detailed and scientifically accurate content for the specified outline. Extrapolating findings from other related but structurally distinct molecules would not adhere to the provided instructions.

Therefore, the section "2.3.4. Synthesis of Advanced Indazole-Based Heterocyclic Systems from this compound as a Building Block" cannot be written at this time.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Iodo 6 Methoxy 7 Methyl 1h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of indazole derivatives. acs.org For a complete structural assignment of 3-Iodo-6-methoxy-7-methyl-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

In the 1D ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the iodo, methoxy, and methyl substituents. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with the chemical shifts of the carbon atoms attached to the substituents being particularly informative.

To definitively establish the connectivity of the atoms within the this compound molecule, a suite of 2D-NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, helping to assign the positions of the protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate the signals of protons with their directly attached carbon atoms, providing a clear link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the placement of the iodo, methoxy, and methyl groups on the indazole core by observing correlations between the protons of the methyl and methoxy groups and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the indazole ring.

In the solid state, molecules can exist in different crystalline forms known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) spectroscopy is a powerful technique to probe the structure and dynamics of molecules in their solid form. acs.org For this compound, ¹³C and ¹⁵N ssNMR could be used to identify and characterize any polymorphic forms. The chemical shifts in the solid state can differ from those in solution, providing insights into the packing and intermolecular interactions within the crystal lattice.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. acs.org If suitable crystals of this compound could be grown, this technique would provide unequivocal proof of its structure. It would reveal the exact bond lengths, bond angles, and torsion angles, confirming the substitution pattern and providing insights into the planarity of the indazole ring system and the conformation of the methoxy group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, HRMS would confirm its molecular formula, C₉H₉IN₂O.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathway of the molecule can be elucidated. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. Analysis of these fragments would provide valuable structural information, corroborating the data obtained from NMR spectroscopy. For example, the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or an iodine atom (•I) would be expected fragmentation pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indazole ring, C-H stretches of the aromatic and methyl groups, the C-O stretch of the methoxy group, and various C=C and C=N stretching vibrations within the aromatic system. The NIST WebBook provides reference spectra for related compounds like 1H-indazole hydrochloride and 1-methyl-1H-imidazole, which can offer a basis for comparison. nist.govnist.gov

Raman Spectroscopy : Raman spectroscopy would provide complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the skeletal vibrations of the indazole ring.

Together, the IR and Raman spectra would serve as a "molecular fingerprint," unique to this compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogs (if applicable)

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules, which are non-superimposable on their mirror images. The target molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum under normal conditions.

However, it is worth noting that achiral molecules can sometimes exhibit induced chirality when placed in a chiral environment, such as when complexed with a chiral host molecule or aggregated in a helical supramolecular structure. In such hypothetical scenarios, chiroptical spectroscopy could be used to probe the nature of these interactions.

While a detailed, data-rich article on this compound cannot be generated due to the absence of specific experimental or computational data in the current scientific literature, the established methodologies for characterizing indazole derivatives provide a clear framework for its future investigation. The synthesis and subsequent analysis of this compound using the advanced spectroscopic and structural elucidation techniques discussed herein would fill a knowledge gap in the chemical sciences.

Theoretical and Computational Investigations of 3 Iodo 6 Methoxy 7 Methyl 1h Indazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure or molecular orbitals of 3-Iodo-6-methoxy-7-methyl-1H-indazole have been found in a comprehensive search of scientific literature. Such calculations would typically provide insights into the molecule's stability, electronic properties, and reactivity.

There are no available published data predicting the reactivity or reaction pathways for this compound based on quantum chemical calculations. This type of analysis would involve examining the molecule's frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to identify likely sites for electrophilic and nucleophilic attack, thus guiding synthetic efforts.

No computational studies reporting the predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational (infrared) frequencies for this compound could be located. While general methodologies for these calculations on similar heterocyclic systems exist, specific data for this compound are absent from the literature. chemscene.com These calculations, when performed, are often correlated with experimental data to confirm molecular structures. chemscene.com

A hypothetical data table for such calculated parameters is presented below for illustrative purposes.

Table 1: Hypothetical Calculated Spectroscopic Parameters for this compound (Note: The following data are illustrative and not based on actual published research.)

Parameter Calculation Method Basis Set Calculated Value
¹³C NMR Shift (C3-I) GIAO-DFT 6-311++G(d,p) Data not available
¹H NMR Shift (N1-H) GIAO-DFT 6-311++G(d,p) Data not available
IR Freq. (N-H stretch) B3LYP 6-311++G(d,p) Data not available
IR Freq. (C-I stretch) B3LYP 6-311++G(d,p) Data not available

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

No published molecular dynamics (MD) simulation studies for this compound are available. MD simulations would be employed to understand the molecule's flexibility, stable conformations, and its behavior and interactions within a solvent environment, which is crucial for predicting its behavior in biological systems.

Molecular Docking Studies for Potential Biological Target Interactions and Binding Modes

A search for molecular docking studies involving this compound yielded no results. While the indazole scaffold is of significant interest in medicinal chemistry for its interaction with various biological targets, this specific derivative has not been featured in published docking research. nih.govnih.gov

There is no available information identifying specific binding pockets or key amino acid residues that interact with this compound. This information is typically a primary output of successful molecular docking and molecular dynamics simulations. nih.gov

No predicted binding affinities (e.g., in kcal/mol) or preferred binding orientations for this compound with any biological target have been reported in the scientific literature. Such predictions are fundamental to virtual screening and lead optimization in drug discovery.

A hypothetical data table for predicted binding affinities is presented below for illustrative purposes.

Table 2: Hypothetical Predicted Binding Affinities for this compound (Note: The following data are illustrative and not based on actual published research.)

Protein Target Docking Software Predicted Binding Affinity (kcal/mol)
Target not available Software not available Data not available
Target not available Software not available Data not available

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Function Elucidation (Applicable to derived analogs)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For analogs derived from the this compound scaffold, QSAR studies can provide a framework for understanding how modifications to the core structure influence their potential biological effects. nih.gov

The initial and pivotal step in developing a QSAR model involves the calculation of molecular descriptors for a set of training compounds, which would consist of analogs of this compound with known biological activities. These descriptors quantify various aspects of a molecule's structure and properties. They can be categorized into several classes:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom count, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric and electronic properties.

For a series of this compound analogs, a comprehensive set of descriptors would be calculated. The selection of the most relevant descriptors is a critical process to build a robust and predictive QSAR model. This feature selection process aims to identify a small subset of descriptors that have the most significant impact on the biological activity. nih.gov Techniques such as genetic algorithms coupled with multiple linear regression (GA-MLR) can be employed for this purpose. nih.gov The goal is to find a balance between model complexity and predictive power, avoiding overfitting.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

Descriptor Class Example Descriptors Description
Constitutional Molecular Weight, Number of H-bond donors/acceptors Basic molecular properties.
Topological Wiener index, Kier & Hall connectivity indices Describe the atomic arrangement and branching.
Geometric Molecular surface area, Molecular volume Related to the 3D shape and size of the molecule.

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Describe the electronic properties of the molecule. |

Once a relevant set of descriptors is selected, a mathematical model is developed to establish a quantitative relationship between these descriptors and the biological activity of the this compound analogs. Multiple Linear Regression (MLR) is a commonly used method for this purpose, resulting in an equation that can predict the activity of new, untested compounds.

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov This is typically achieved through both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the internal stability and predictive ability of the model.

External Validation: The model's predictive performance is evaluated on an external test set of compounds that were not used in the model development. nih.gov

Key statistical parameters are used to assess the quality of the QSAR model:

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. > 0.6 nih.gov
Q² (Cross-validated R²) A measure of the predictive power of the model, determined through cross-validation. A high value indicates good predictive ability.

| R²pred (Predicted R² for external test set) | Measures how well the model predicts the response values of the test set. | > 0.5 nih.gov |

A statistically significant and validated QSAR model for analogs of this compound would provide valuable insights into the key structural features that govern their biological activity. For instance, the model might reveal the importance of the iodine atom at the 3-position, the methoxy (B1213986) group at the 6-position, or the methyl group at the 7-position for a specific biological interaction. nih.gov

Pharmacophore Modeling and Virtual Screening Based on the Indazole Scaffold

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, pharmacophore models can be developed to identify novel, structurally diverse compounds with the potential for similar biological activity. nih.gov

The process of pharmacophore modeling typically involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. These features can include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable Centers

Once a pharmacophore model is generated and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process involves searching for molecules that match the pharmacophoric features, thereby identifying potential hit compounds for further experimental testing. This approach allows for the efficient exploration of vast chemical space to discover novel indazole-based compounds with desired biological profiles.

Table 3: Common Pharmacophoric Features

Feature Description Potential Role in Indazole Analogs
Hydrogen Bond Acceptor An atom or group that can accept a hydrogen bond. The nitrogen atoms in the indazole ring and the oxygen of the methoxy group.
Hydrogen Bond Donor An atom or group that can donate a hydrogen bond. The N-H of the indazole ring.
Hydrophobic Group A nonpolar group that avoids contact with water. The methyl group and the aromatic part of the indazole ring.
Aromatic Ring A planar, cyclic, conjugated system of pi electrons. The benzene (B151609) and pyrazole (B372694) rings of the indazole scaffold.

| Halogen Bond Donor | The iodine atom at the 3-position can potentially form halogen bonds. | The iodine atom at the 3-position. |

By combining QSAR and pharmacophore modeling, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound analogs. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds, ultimately leading to the development of novel and effective therapeutic agents.

Exploration of Biological Activity and Mechanistic Insights of 3 Iodo 6 Methoxy 7 Methyl 1h Indazole and Its Analogs

Structure-Activity Relationship (SAR) Studies on the 3-Iodo-6-methoxy-7-methyl-1H-indazole Scaffold

Exploration of the Indazole Core for Enhanced Bioactivity Profiles

Further research and publication of the biological properties of this compound are needed before a detailed scientific article on its specific activities can be written.

Application of Chemoproteomics and Target Deconvolution Techniques (e.g., affinity-based probes)

The elucidation of the molecular targets of bioactive small molecules is a critical step in understanding their mechanism of action and for the development of more potent and selective therapeutic agents. For a compound like this compound, which belongs to the pharmacologically significant indazole class of kinase inhibitors, chemoproteomics and target deconvolution techniques are indispensable tools for identifying its cellular binding partners. These approaches allow for an unbiased and global assessment of protein targets in a complex biological system.

The most prevalent and powerful of these techniques is affinity-based protein profiling. This method typically involves the chemical modification of the molecule of interest, in this case, this compound, to create an affinity probe. This is achieved by introducing a linker arm to a position on the molecule that is not critical for its biological activity, which is then appended with a reporter tag, such as biotin, or an immobilization tag for attachment to a solid support like agarose or magnetic beads.

Once the affinity probe is synthesized, it is incubated with a cellular lysate, whole cells, or even in vivo models. The probe, by virtue of the indazole scaffold, will bind to its specific protein targets. The tagged probe-protein complexes can then be enriched and isolated from the rest of the proteome. In the case of a biotinylated probe, this is typically achieved by capture on streptavidin-coated beads. For probes immobilized on a solid support, unbound proteins are simply washed away.

Following enrichment, the captured proteins are eluted and subsequently identified using high-resolution quantitative mass spectrometry. This proteomic analysis provides a list of potential protein targets for the original compound. To distinguish true targets from non-specific binders, several control experiments are crucial. These often include competition experiments where the lysate is pre-incubated with an excess of the original, unmodified this compound. In this scenario, the binding of the affinity probe to its true targets will be outcompeted, leading to a significant reduction in the signal for these proteins in the mass spectrometry data.

While specific chemoproteomic studies on this compound are not extensively documented in publicly available research, the general applicability of this approach to indazole-based kinase inhibitors is well-established. For instance, similar indazole scaffolds have been functionalized to create affinity reagents for the profiling of kinases. These studies have successfully identified known and novel kinase targets, providing valuable insights into the polypharmacology of these inhibitors.

A hypothetical target deconvolution study for this compound could yield a list of interacting proteins, which would then require further validation. The data generated from such an experiment would typically be presented in a table format, highlighting the identified proteins, the extent of their enrichment, and the statistical significance of their interaction.

Below is an illustrative example of a data table that could be generated from a quantitative proteomics experiment aimed at identifying the targets of this compound.

Table 1: Illustrative Protein Targets of this compound Identified by Affinity-Based Chemoproteomics

Protein IDGene SymbolProtein NameEnrichment Ratio (Probe/Control)p-valuePutative Function
P00533EGFREpidermal growth factor receptor15.2<0.001Tyrosine Kinase
P06239FYNFYN proto-oncogene, Src family tyrosine kinase12.8<0.001Tyrosine Kinase
P00519ABL1ABL proto-oncogene 1, non-receptor tyrosine kinase9.5<0.005Tyrosine Kinase
Q13155EPHA4Ephrin type-A receptor 48.1<0.01Tyrosine Kinase
P31749LCKLCK proto-oncogene, Src family tyrosine kinase7.6<0.01Tyrosine Kinase
P21860FLT1Fms related receptor tyrosine kinase 16.3<0.01Tyrosine Kinase
P10721KITKIT proto-oncogene, receptor tyrosine kinase5.9<0.05Tyrosine Kinase
O00141STK4Serine/threonine kinase 44.7<0.05Serine/Threonine Kinase
P42336MAPK1Mitogen-activated protein kinase 13.5<0.05Serine/Threonine Kinase

This table is a representative example and does not reflect actual experimental data for this compound.

Further validation of these putative targets would be necessary and would typically involve orthogonal assays such as enzymatic assays with purified proteins, western blotting to confirm pulldowns, and cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. The successful application of these chemoproteomic and target deconvolution strategies would be instrumental in delineating the precise mechanism of action of this compound and advancing its potential as a pharmacological agent.

Applications of 3 Iodo 6 Methoxy 7 Methyl 1h Indazole in Advanced Chemical Synthesis and Chemical Biology

Role as a Precursor or Building Block in the Synthesis of Complex Organic Molecules

3-Iodo-6-methoxy-7-methyl-1H-indazole serves as a crucial intermediate in the construction of more complex molecular architectures. The indazole core is a recognized pharmacophore found in numerous biologically active compounds, and the substituents on this specific derivative provide multiple handles for synthetic transformations.

The most chemically significant feature for its role as a precursor is the iodine atom at the C-3 position. Halogenated heterocyclic compounds, particularly iodo-derivatives, are highly prized in organic synthesis as substrates for transition-metal-catalyzed cross-coupling reactions. google.comresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the rapid diversification of the indazole scaffold.

The primary application of this compound as a building block is in the synthesis of polysubstituted indazoles. The C-I bond is readily activated by palladium catalysts, making it an excellent electrophilic partner in a variety of cross-coupling reactions. mdpi.commdpi.com This allows for the introduction of a wide array of substituents at the 3-position, which is a key vector for modifying the biological activity of indazole-based compounds. nih.gov

Common transition-metal-catalyzed reactions utilizing 3-iodoindazoles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, attaching aryl or vinyl groups. mdpi.com

Heck Reaction: Coupling with alkenes to introduce vinyl substituents. google.com

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, yielding alkynyl-indazoles.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Stille Coupling: Reaction with organostannanes to create new C-C bonds. nih.gov

Through these methods, the simple 3-iodo-indazole core can be elaborated into complex structures, including fused heterocyclic systems. For example, the synthesis of the drug Axitinib (B1684631), a potent kinase inhibitor, involves the functionalization of a di-iodo-indazole precursor, highlighting the industrial relevance of such intermediates. chemicalbook.com

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction Name Coupling Partner Bond Formed Resulting Structure Catalyst Example
Suzuki-Miyaura Arylboronic acid C(sp²) - C(sp²) 3-Aryl-6-methoxy-7-methyl-1H-indazole Pd(PPh₃)₄
Heck Alkene (e.g., Styrene) C(sp²) - C(sp²) 3-Vinyl-6-methoxy-7-methyl-1H-indazole Pd(OAc)₂
Sonogashira Terminal alkyne C(sp²) - C(sp) 3-Alkynyl-6-methoxy-7-methyl-1H-indazole PdCl₂(PPh₃)₂/CuI
Buchwald-Hartwig Amine (e.g., Aniline) C(sp²) - N 3-Amino-6-methoxy-7-methyl-1H-indazole Pd₂(dba)₃/ligand

Potential as a Ligand in Catalysis or Coordination Chemistry

The indazole nucleus possesses two nitrogen atoms with available lone pairs of electrons, making it a viable candidate for use as a ligand in coordination chemistry. tandfonline.comresearchgate.net Indazole and its derivatives can coordinate to metal centers, forming stable complexes with diverse geometries and electronic properties. mdpi.com

While the direct use of this compound as a ligand is not extensively documented, its structural features suggest significant potential. It can act as a monodentate ligand through the non-protonated nitrogen atom of the pyrazole (B372694) ring. The electronic properties of the ligand, and thus the resulting metal complex, can be fine-tuned by the electron-donating methoxy (B1213986) and methyl groups on the benzene (B151609) ring.

Furthermore, the iodo group at the C-3 position can be synthetically replaced to introduce additional coordinating atoms, transforming the molecule into a bidentate or polydentate ligand. A well-known class of ligands derived from similar heterocyclic precursors are the tris(pyrazolyl)borates (Tp ligands), often called "scorpionate" ligands, which are highly effective in stabilizing a wide range of metal ions in various oxidation states. mdpi.comnih.govzu.edu.ly It is conceivable that this compound could serve as a precursor to novel, substituted tris(indazolyl)borate ligands for use in catalysis or materials science.

Development of Molecular Probes and Tools for Chemical Biology

Molecular probes are essential tools for studying biological systems, allowing researchers to visualize, track, and quantify biological targets like proteins and enzymes. nih.gov A good probe requires a core scaffold that can interact with a biological target, and a functional handle for attaching reporter groups such as fluorophores, affinity tags (like biotin), or photoreactive groups.

Given that the indazole scaffold is present in many kinase inhibitors and other biologically active molecules, this compound represents a promising starting point for developing chemical probes. nih.gov The C-3 iodo group is an ideal synthetic handle. Through the cross-coupling reactions mentioned previously (e.g., Sonogashira coupling), linker groups terminating in an azide or alkyne can be installed. These functionalities are staples of "click chemistry," allowing for the easy and efficient attachment of reporter molecules without interfering with the core's biological activity. The methoxy and methyl groups can also be varied to optimize binding affinity and selectivity for the target of interest.

Exploration in Radiochemistry for Imaging Agents

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides. The development of novel PET radiotracers is a major focus of radiochemistry and medicinal chemistry.

The structure of this compound is well-suited for radiolabeling, particularly with carbon-11 ([¹¹C]), a positron emitter with a short half-life (20.4 minutes) ideal for imaging studies. researchgate.net The methoxy group (-OCH₃) is a common target for [¹¹C]-labeling. The synthesis of the radiolabeled version, [¹¹C]this compound, would typically proceed via a two-step sequence. First, the non-radioactive precursor would be demethylated at the 6-position to yield the corresponding phenol (3-iodo-6-hydroxy-7-methyl-1H-indazole). This phenol precursor would then be reacted with a [¹¹C]-methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate, in a rapid methylation reaction to install the [¹¹C]-methoxy group. nih.govsemanticscholar.orgiaea.org

The resulting radiolabeled compound could then be evaluated as a PET imaging agent itself or serve as a radiolabeled precursor for the synthesis of more complex PET tracers. nih.gov This approach leverages the well-established utility of [¹¹C]CH₃I in radiochemistry for the rapid and efficient synthesis required by the short half-life of carbon-11. researchgate.net

Table 2: Hypothetical Radiosynthesis Scheme for [¹¹C]this compound

Step Description Reactants Product
1 Precursor Synthesis This compound, Demethylating agent (e.g., BBr₃) 3-Iodo-6-hydroxy-7-methyl-1H-indazole
2 Radiolabeling 3-Iodo-6-hydroxy-7-methyl-1H-indazole, [¹¹C]Methyl Iodide, Base (e.g., K₂CO₃) [¹¹C]this compound

Future Directions and Emerging Research Avenues for 3 Iodo 6 Methoxy 7 Methyl 1h Indazole

Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern medicinal and materials chemistry. benthamdirect.comresearchgate.netacs.orgnih.govingentaconnect.com For 3-iodo-6-methoxy-7-methyl-1H-indazole, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Green chemistry principles are expected to play a pivotal role in the future synthesis of this and related indazole derivatives. researchgate.netacs.orgnih.govingentaconnect.com This includes the use of sustainable catalysts, such as copper oxide nanoparticles on activated carbon, and greener solvents like polyethylene (B3416737) glycol (PEG-400) or even water. acs.orgnih.gov Catalyst-based approaches, in general, are anticipated to lead to significant advancements by improving reaction efficiency and selectivity. benthamdirect.comresearchgate.net

One promising approach involves the molecular iodine-catalyzed synthesis from an appropriately substituted ortho-alkoxy acetophenone (B1666503) and hydrazine (B178648) hydrate (B1144303) in a solvent like DMSO, which has been shown to be rapid and high-yielding for other indazoles. sphinxsai.com Another avenue for exploration is the application of transition-metal-catalyzed C-H activation and annulation reactions, which can construct the indazole core in a single step. researchgate.net

The iodination step itself can also be optimized for sustainability. While traditional methods often use molecular iodine in the presence of a strong base, chim.it milder and more selective iodinating agents could be explored.

A hypothetical sustainable synthetic approach is outlined below:

StepDescriptionPotential Green Advantage
1. Indazole FormationCyclization of a substituted 2-alkoxy acetophenone with hydrazine hydrate.Use of a recyclable catalyst and a green solvent.
2. IodinationDirect C-3 iodination of the formed 6-methoxy-7-methyl-1H-indazole.Use of a milder iodinating agent and avoidance of harsh bases.

This table is interactive. Click on the headers to sort.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and molecular design. researchgate.netacs.orgproquest.comacs.orgnih.gov For this compound, these computational tools offer a powerful means to predict its biological activities and to design novel derivatives with enhanced properties.

Given that many indazole derivatives are known to be kinase inhibitors, a primary application of AI/ML would be to predict the potential kinase targets of this specific compound. researchgate.netacs.orgproquest.comacs.orgnih.gov Machine learning models, trained on large datasets of known kinase inhibitors and their targets, can identify structural motifs and physicochemical properties that correlate with inhibitory activity against specific kinases. researchgate.netacs.orgproquest.comacs.orgnih.gov These models can use various molecular representations, such as molecular fingerprints and 3D structural data, as input. researchgate.netnih.gov

Furthermore, generative AI models could be employed to design novel analogs of this compound with improved potency, selectivity, or pharmacokinetic profiles. These models can learn the underlying chemical rules from existing databases of active compounds and generate new molecular structures that are likely to be active.

A potential workflow for AI/ML-driven research on this compound is as follows:

StageAI/ML ApplicationObjective
1. Target PredictionUse of classification models trained on known kinase inhibitors.To identify the most probable protein kinase targets. researchgate.netacs.orgproquest.comacs.orgnih.gov
2. Virtual ScreeningDocking simulations and binding affinity predictions against predicted targets.To prioritize the compound for experimental testing.
3. Lead OptimizationGenerative models to design new derivatives.To improve biological activity and drug-like properties. proquest.com

This table is interactive. Click on the headers to sort.

Exploration of New Biological Targets and Unconventional Mechanisms of Action

While the indazole scaffold is prevalent in many biologically active compounds, particularly kinase inhibitors, the specific biological targets of this compound remain to be elucidated. nih.govresearchgate.netrsc.org Future research should, therefore, focus on a broad screening of this compound against various potential targets.

Based on the activities of related indazole derivatives, a logical starting point would be a comprehensive panel of protein kinases. nih.gov Many indazole-containing drugs, such as axitinib (B1684631) and pazopanib, are multi-kinase inhibitors, and it is plausible that this compound could also exhibit this property. biotech-asia.org Computational docking studies could help in prioritizing which kinase families to investigate experimentally. biotech-asia.orgtandfonline.com

Beyond kinases, other target classes should also be considered. For instance, some indazole analogs have been shown to act as serotonin (B10506) receptor agonists, suggesting that this compound could have applications in neuroscience. nih.govsemanticscholar.org Additionally, the indazole nucleus has been associated with a wide range of other biological activities, including anti-inflammatory, antimicrobial, and antiviral effects, opening up further avenues for investigation. nih.govresearchgate.net

The exploration of unconventional mechanisms of action is another important research direction. This could involve investigating whether the compound acts as an allosteric modulator, a covalent inhibitor, or if it disrupts protein-protein interactions.

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its development as a research tool or therapeutic agent. Future research should employ a suite of advanced analytical techniques for its comprehensive characterization.

The hyphenation of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy offers a powerful platform for the detailed analysis of complex molecules. nih.govmdpi.com LC-MS would be invaluable for assessing the purity of the compound and for identifying any potential impurities or degradation products. High-resolution mass spectrometry would provide accurate mass measurements, confirming the elemental composition.

NMR spectroscopy, including one- and two-dimensional techniques, will be essential for the unambiguous structural elucidation of the compound and any of its derivatives or metabolites. The integration of LC-MS and NMR can provide a holistic view of the compound's behavior in complex biological matrices. nih.gov X-ray crystallography would provide the definitive solid-state structure, offering insights into intermolecular interactions and packing arrangements.

A summary of key analytical techniques and their applications is provided below:

Analytical TechniqueInformation Gained
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)Molecular weight determination and impurity profiling. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structural elucidation and conformational analysis. nih.govmdpi.com
X-ray CrystallographyDefinitive solid-state structure and intermolecular interactions.

This table is interactive. Click on the headers to sort.

Unexplored Reactivity Profiles and Chemical Transformations of the Compound

The chemical reactivity of this compound is largely unexplored but holds significant potential for the synthesis of novel derivatives. The presence of the iodine atom at the C-3 position is particularly noteworthy, as it provides a handle for a variety of cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, Negishi, and Stille reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgyoutube.comyoutube.com The 3-iodo substituent on the indazole ring is an ideal electrophilic partner for these transformations, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups at this position. nih.gov This would enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

The iodine atom could also potentially undergo nucleophilic aromatic substitution reactions, although this is generally less facile on electron-rich aromatic systems unless activated by strongly electron-withdrawing groups. However, under specific conditions, such as with highly reactive nucleophiles or through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, substitution at the C-3 position may be possible. nih.gov

The reactivity of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring also presents opportunities for further functionalization, although these are generally less reactive than the C-I bond.

Reaction TypePotential Application
Suzuki CouplingIntroduction of aryl and heteroaryl groups. nih.govyoutube.com
Sonogashira CouplingIntroduction of alkynyl groups. youtube.com
Heck CouplingIntroduction of alkenyl groups. youtube.com
Nucleophilic SubstitutionIntroduction of various nucleophiles, potentially through an ANRORC mechanism. nih.gov

This table is interactive. Click on the headers to sort.

Q & A

Q. How does solvent choice impact regioselectivity in substitution reactions?

  • Methodology :
  • Solvent screening : Compare DMF (polar aprotic) vs. THF (low polarity) in iodination. Analyze product ratios via 1H^1H NMR integration.
  • Kinetic studies : Use stopped-flow UV-Vis to track intermediate formation in different solvents .

Q. What strategies identify biological targets for this compound?

  • Methodology :
  • Affinity chromatography : Immobilize the compound on sepharose beads. Incubate with cell lysates, elute bound proteins, and identify via LC-MS/MS.
  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 3PP0 for Aurora kinase) .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-methoxy-7-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-6-methoxy-7-methyl-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.